molecular formula C19H11ClFN3O2S B12146550 (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12146550
M. Wt: 399.8 g/mol
InChI Key: LVRDNAQXXYFDFZ-YBEGLDIGSA-N
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Description

The compound (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic organic compound. It belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazole ring fused with a triazine ring, along with chlorobenzyl and fluorobenzylidene substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Formation of the Triazine Ring: The triazine ring is formed by the reaction of the thiazole derivative with cyanogen bromide in the presence of a base.

    Introduction of Substituents: The chlorobenzyl and fluorobenzylidene groups are introduced through nucleophilic substitution reactions using the corresponding benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where the chlorine or fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

(2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: is unique due to its specific substitution pattern and the combination of chlorobenzyl and fluorobenzylidene groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H11ClFN3O2S

Molecular Weight

399.8 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H11ClFN3O2S/c20-13-7-3-1-5-11(13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-6-2-4-8-14(12)21/h1-8,10H,9H2/b16-10-

InChI Key

LVRDNAQXXYFDFZ-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=NC2=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=NC2=O)Cl

Origin of Product

United States

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